molecular formula C10H10N2 B3326633 2,5-Dimethylquinoxaline CAS No. 26941-20-8

2,5-Dimethylquinoxaline

Cat. No.: B3326633
CAS No.: 26941-20-8
M. Wt: 158.2 g/mol
InChI Key: GUZOJBWWSBCFRH-UHFFFAOYSA-N
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Description

2,5-Dimethylquinoxaline is a nitrogen-containing heterocyclic compound with the molecular formula C₁₀H₁₀N₂. It is a derivative of quinoxaline, characterized by the presence of two methyl groups at the 2 and 5 positions on the quinoxaline ring. This compound is of significant interest due to its diverse applications in various fields, including medicinal chemistry, materials science, and organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions: 2,5-Dimethylquinoxaline can be synthesized through several methods. One common approach involves the condensation of 2,5-dimethyl-1,4-benzoquinone with o-phenylenediamine under acidic conditions. The reaction typically proceeds in the presence of a catalyst such as hydrochloric acid or sulfuric acid, yielding this compound as the primary product.

Industrial Production Methods: In industrial settings, the synthesis of this compound often employs continuous flow reactors to optimize reaction conditions and improve yield. The use of green chemistry principles, such as solvent-free conditions and recyclable catalysts, is also gaining traction to minimize environmental impact.

Chemical Reactions Analysis

Types of Reactions: 2,5-Dimethylquinoxaline undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form quinoxaline-2,5-dicarboxylic acid using strong oxidizing agents like potassium permanganate.

    Reduction: Reduction of this compound can yield 2,5-dimethyl-1,2,3,4-tetrahydroquinoxaline using reducing agents such as lithium aluminum hydride.

    Substitution: Electrophilic substitution reactions can occur at the nitrogen atoms or the aromatic ring, leading to the formation of various derivatives.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenating agents like bromine or chlorine in the presence of a Lewis acid catalyst.

Major Products Formed:

    Oxidation: Quinoxaline-2,5-dicarboxylic acid.

    Reduction: 2,5-Dimethyl-1,2,3,4-tetrahydroquinoxaline.

    Substitution: Halogenated derivatives of this compound.

Scientific Research Applications

2,5-Dimethylquinoxaline has a wide range of applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds and as a ligand in coordination chemistry.

    Biology: It exhibits antimicrobial and antifungal properties, making it a candidate for the development of new antibiotics and antifungal agents.

    Medicine: Research has shown its potential as an anticancer agent due to its ability to inhibit certain enzymes involved in cancer cell proliferation.

    Industry: It is used in the production of dyes, pigments, and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 2,5-dimethylquinoxaline varies depending on its application:

    Antimicrobial Activity: It disrupts the cell membrane integrity of bacteria and fungi, leading to cell lysis and death.

    Anticancer Activity: It inhibits specific enzymes such as topoisomerases, which are essential for DNA replication and cell division in cancer cells, thereby preventing tumor growth.

Comparison with Similar Compounds

    Quinoxaline: The parent compound, lacking the methyl groups at the 2 and 5 positions.

    2,3-Dimethylquinoxaline: Another derivative with methyl groups at the 2 and 3 positions.

    2,6-Dimethylquinoxaline: A derivative with methyl groups at the 2 and 6 positions.

Uniqueness: 2,5-Dimethylquinoxaline is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. For instance, the presence of methyl groups at the 2 and 5 positions enhances its stability and alters its reactivity compared to other dimethylquinoxaline derivatives.

Properties

IUPAC Name

2,5-dimethylquinoxaline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N2/c1-7-4-3-5-9-10(7)11-6-8(2)12-9/h3-6H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GUZOJBWWSBCFRH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=CC=C1)N=C(C=N2)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

158.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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